molecular formula C22H19N3O2S B11109026 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11109026
M. Wt: 389.5 g/mol
InChI Key: WQZOSCFITSWEKH-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is fused with a 3,4-dihydroisoquinoline moiety and a 3-methoxyphenyl group. The intricate arrangement of these functional groups contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by the introduction of the 3,4-dihydroisoquinoline and 3-methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties, contributing to innovations in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its chemical and biological properties.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Features a methoxy group at a different position, potentially altering its reactivity and interactions.

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.

Uniqueness

The presence of the 3-methoxyphenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one imparts unique electronic and steric properties, distinguishing it from similar compounds. These differences can lead to variations in reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H19N3O2S/c1-27-17-8-4-7-15(11-17)18-13-28-20-19(18)23-22(24-21(20)26)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26)

InChI Key

WQZOSCFITSWEKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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